molecular formula C22H19NO B11346716 3-(2-methylbenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one

3-(2-methylbenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11346716
M. Wt: 313.4 g/mol
InChI Key: GWPBPBWBJMBWRP-UHFFFAOYSA-N
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Description

3-(2-methylbenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a 2-methylbenzyl group and a phenyl group attached to an indole core. The presence of these groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylbenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. The 2-methylbenzyl group can be introduced through Friedel-Crafts alkylation, where the indole is reacted with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylbenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur at the benzyl or phenyl rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce halogens or nitro groups into the aromatic rings.

Scientific Research Applications

3-(2-methylbenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methylbenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound, which lacks the 2-methylbenzyl and phenyl groups.

    2-methylindole: Similar structure but without the phenyl group.

    1-phenylindole: Lacks the 2-methylbenzyl group.

Uniqueness

3-(2-methylbenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one is unique due to the presence of both the 2-methylbenzyl and phenyl groups. These groups confer specific chemical and biological properties, making the compound valuable in various research and industrial applications.

Properties

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

3-[(2-methylphenyl)methyl]-1-phenyl-3H-indol-2-one

InChI

InChI=1S/C22H19NO/c1-16-9-5-6-10-17(16)15-20-19-13-7-8-14-21(19)23(22(20)24)18-11-3-2-4-12-18/h2-14,20H,15H2,1H3

InChI Key

GWPBPBWBJMBWRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4

Origin of Product

United States

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